Positional Isomer Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution Pattern
CAS 1259230-65-3 bears methoxy groups at the 2- and 4-positions of the benzamide ring, whereas its closest commercially available positional isomer, 3,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide (CAS 1428120-18-6), places methoxy groups at the 3- and 4-positions . The 2-methoxy (ortho) substituent in CAS 1259230-65-3 introduces a steric and electronic perturbation adjacent to the carboxamide carbonyl, altering the conformational preference of the amide bond and the hydrogen-bond donor/acceptor geometry relative to the 3,4-isomer . In the broader ethenesulfonamide SAR literature, the introduction of substituents at the ortho position of the phenyl ring proximal to the sulfonamide junction has been shown to modulate ETA receptor selectivity, with the lead compound 1a exhibiting an IC₅₀ of 2.2 nM for the ETA receptor when bearing specific ortho-substitutions [1].
| Evidence Dimension | Positional isomerism and hydrogen-bond donor/acceptor geometry |
|---|---|
| Target Compound Data | 2,4-dimethoxy substitution (ortho and para methoxy); molecular formula C₁₇H₁₇NO₅S; MW 347.39 |
| Comparator Or Baseline | 3,4-dimethoxy substitution (meta and para methoxy); molecular formula C₁₇H₁₇NO₅S; MW 347.39 |
| Quantified Difference | Identical molecular formula and MW; positional shift of one methoxy group from ortho (C-2) to meta (C-3) position; altered steric environment adjacent to the carboxamide carbonyl; distinct hydrogen-bond acceptor orientations |
| Conditions | Structural comparison based on reported SMILES and InChI data from chemical supplier databases |
Why This Matters
Positional isomerism in methoxy substitution alters molecular recognition by biological targets and can shift target selectivity profiles, making the 2,4-isomer and 3,4-isomer non-interchangeable in assays where ortho-methoxy engagement is critical for binding.
- [1] Synthesis and Structure—Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. Chemical and Pharmaceutical Bulletin, 2001, 49(12), 1593–1603. https://doi.org/10.1248/cpb.49.1593 View Source
